molecular formula C9H20N2O2 B1265371 tert-Butyl N-(4-aminobutyl)carbamate CAS No. 68076-36-8

tert-Butyl N-(4-aminobutyl)carbamate

Cat. No.: B1265371
CAS No.: 68076-36-8
M. Wt: 188.27 g/mol
InChI Key: ZFQWJXFJJZUVPI-UHFFFAOYSA-N
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Description

Tert-Butyl N-(4-aminobutyl)carbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mild and Efficient Synthesis of Protected Amines

The synthesis of tert-butyl carbamates, including tert-Butyl N-(4-aminobutyl)carbamate, involves a one-pot Curtius rearrangement. This reaction is crucial for forming acyl azide intermediates, leading to high yields of the desired carbamates at low temperatures. This methodology is versatile, compatible with various substrates, and provides access to protected amino acids, making it significant in synthetic organic chemistry (Lebel & Leogane, 2005).

Enantioselective Synthesis of Nucleotide Analogues

Tert-butyl carbamates play a role in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of these compounds verifies the substitution patterns, which are essential in the enantioselective synthesis of these nucleotide analogues, a cornerstone in medicinal chemistry (Ober, Marsch, Harms, & Carell, 2004).

Intermediate in Biologically Active Compounds Synthesis

Tert-butyl carbamates, specifically tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, serve as intermediates in synthesizing various biologically active compounds. They are particularly significant in the synthesis of omisertinib (AZD9291), a notable drug in cancer therapy (Zhao, Guo, Lan, & Xu, 2017).

Metalation and Alkylation Studies

Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo metalation and reaction with electrophiles, contributing to the understanding of organic reactions involving silicon and nitrogen. This study is crucial for developing new synthetic routes in organosilicon chemistry (Sieburth, Somers, & O'hare, 1996).

Role in Polyamide Synthesis

Tert-butyl carbamates are used in synthesizing polyamides with multiple independently removable amino-protecting groups. This application is significant in the development of complex organic molecules with potential biological activity (Pak & Hesse, 1998).

Transforming Amino Protecting Groups

The study of silyl carbamates, derived from tert-butyl carbamates, has led to novel methods for transforming amino protecting groups. This research provides insights into the chemoselective modification of amino groups, a critical aspect in peptide and protein chemistry (Sakaitani & Ohfune, 1990).

Safety and Hazards

“tert-Butyl N-(4-aminobutyl)carbamate” is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Biochemical Analysis

Biochemical Properties

tert-Butyl N-(4-aminobutyl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the preparation of spermidine analogues, which are essential for cellular growth and proliferation . The compound’s interaction with enzymes such as carboxy-silane coated iron oxide nanoparticles has been documented, highlighting its utility in imaging and drug delivery applications .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the synthesis of pharmacologically active compounds, which in turn can alter cellular behavior and function . Additionally, its role in the preparation of spermidine analogues suggests that it may impact cellular growth and proliferation .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It acts as a cross-linking reagent, facilitating the formation of complex molecular structures . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its molecular versatility . Additionally, its interaction with enzymes and proteins can lead to enzyme inhibition or activation, thereby influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular behavior . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function and metabolism .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may facilitate the synthesis of pharmacologically active compounds without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the preparation of spermidine analogues highlights its involvement in metabolic processes essential for cellular growth and proliferation . Additionally, its interaction with carboxy-silane coated iron oxide nanoparticles suggests its participation in metabolic pathways related to imaging and drug delivery .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to modify iron oxide nanoparticles for imaging and drug delivery applications further underscores its transport and distribution properties .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These modifications can affect the compound’s activity and function within the cell . The compound’s role in the preparation of spermidine analogues suggests that it may localize to cellular compartments involved in growth and proliferation .

Properties

IUPAC Name

tert-butyl N-(4-aminobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQWJXFJJZUVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68076-36-8
Record name tert-butyl N-(4-aminobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Boc-1,4-butanediamine in the synthesis of labeled agmatine?

A1: N-Boc-1,4-butanediamine acts as a crucial reagent in a two-step synthetic route to produce labeled agmatine. It reacts with labeled cyanamide, and the resulting product undergoes BOC deprotection to yield the desired labeled agmatine []. This method offers a new approach to generate isotopically labeled agmatine for studying metabolic pathways.

Q2: How is the structure of the synthesized agmatine confirmed?

A2: The synthesized agmatine's structure is confirmed using a combination of spectroscopic techniques, including 1D Nuclear Magnetic Resonance (1DNMR), 2D Nuclear Magnetic Resonance (2DNMR), and Infrared (IR) spectroscopy []. These techniques provide complementary structural information, ensuring the identity and purity of the synthesized compound.

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